Phenylephrine

Description

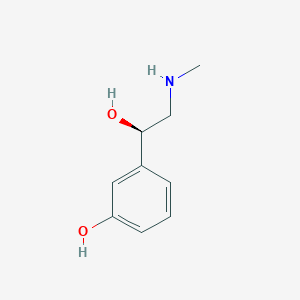

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONNWYBIRXJNDC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-76-7 (hydrochloride) | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023465 | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/ | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

59-42-7 | |

| Record name | (-)-Phenylephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-145 °C, 169-172 °C | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Historical Perspective on the Discovery and Development of Phenylephrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine, a synthetic sympathomimetic amine, has been a subject of pharmacological interest for nearly a century. From its initial development as a vasopressor to its widespread use as a nasal decongestant, the journey of phenylephrine reflects the evolution of our understanding of adrenergic pharmacology. This technical guide provides a comprehensive historical perspective on the discovery, development, and mechanism of action of phenylephrine, with a focus on the foundational scientific investigations that established its place in medicine. While recent evaluations have questioned its efficacy in oral formulations for nasal congestion, its role as a selective α1-adrenergic receptor agonist remains a cornerstone of autonomic pharmacology. This document delves into the original synthesis, early experimental characterizations, and the elucidation of its signaling pathways, offering a detailed resource for researchers and drug development professionals.

Discovery and Early Development

Phenylephrine was first patented in 1933 by H. Legerlotz and introduced into medical use in 1938.[1][2] Its development arose from the broader scientific effort to synthesize analogs of epinephrine and ephedrine with more selective pharmacological profiles. The action of phenylephrine, also known by the trade name Neo-Synephrine, was first described in the literature in the 1930s, and it received FDA approval in 1939.[1][2]

Initial Synthesis

The original synthesis of phenylephrine, as described in the 1933 patent by H. Legerlotz, involved a multi-step chemical process.[1] A common historical synthesis route involves the condensation of m-hydroxyphenacyl bromide with methylamine, followed by the catalytic hydrogenation of the resulting ketone to a secondary alcohol.

Experimental Protocol: Synthesis of Phenylephrine (Historical Method)

-

Step 1: Condensation. m-Hydroxyphenacyl bromide is reacted with an excess of methylamine in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the bromine atom by the methylamino group, yielding an intermediate aminoketone.

-

Step 2: Reduction. The carbonyl group of the aminoketone intermediate is then reduced to a hydroxyl group. This is classically achieved through catalytic hydrogenation, using a catalyst such as palladium on charcoal (Pd/C) under a hydrogen atmosphere.

-

Step 3: Isolation and Purification. Following the reduction, the final product, phenylephrine, is isolated from the reaction mixture. This typically involves filtration to remove the catalyst, followed by purification techniques such as recrystallization to obtain the desired (R)-enantiomer, which is the biologically active form.

Pharmacological Characterization: A Selective α1-Adrenergic Agonist

Early pharmacological studies in the 1930s and 1940s sought to characterize the physiological effects of this new synthetic amine. These investigations, often employing in vitro isolated tissue preparations and in vivo animal models, established phenylephrine as a potent vasoconstrictor. The concept of distinct adrenergic receptor subtypes, α and β, was first proposed by Raymond Ahlquist in 1948, which provided the framework for understanding the selective action of drugs like phenylephrine.

Early In Vitro Studies: Isolated Tissue Assays

The primary method for characterizing the vasoconstrictive properties of sympathomimetic amines in the mid-20th century was the isolated organ bath technique. This method allowed for the direct measurement of tissue contraction in response to drug application, independent of systemic physiological variables.

Experimental Protocol: Isolated Aortic Ring Assay (Representative Historical Method)

-

Tissue Preparation: A segment of the thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat). The aorta is cleaned of adherent connective tissue and cut into rings of a few millimeters in width.

-

Mounting: The aortic rings are suspended in an organ bath chamber filled with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2) to maintain tissue viability. One end of the ring is fixed to a stationary hook, while the other is attached to a force transducer to record changes in isometric tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time, typically 30-60 minutes, during which the bathing solution is periodically replaced.

-

Drug Administration: Phenylephrine is added to the organ bath in a cumulative, concentration-dependent manner. The contractile response (increase in tension) is recorded after each addition has reached a plateau.

-

Data Analysis: The magnitude of the contraction is plotted against the logarithm of the phenylephrine concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the maximal effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50) can be determined.

-

Diagram of a Representative Experimental Workflow

Caption: Representative workflow for an isolated aortic ring assay.

Early In Vivo Studies: Blood Pressure Effects

The vasopressor effects of phenylephrine were a key focus of early clinical investigations. These studies demonstrated a dose-dependent increase in blood pressure following parenteral administration.

Quantitative Data from Early and Subsequent Clinical Studies

| Parameter | Subject Population | Dosage | Route | Key Findings |

| Blood Pressure | Healthy Volunteers | 45 mg | Oral | Estimated to cause a 20 mmHg increase in systolic blood pressure. |

| Blood Pressure | Patients with underlying hypertension | >15 mg | Oral | Potentiated increases in blood pressure and decreases in heart rate. |

| Nasal Airway Resistance (NAR) | Adults with acute nasal congestion | 10 mg | Oral | Did not significantly affect NAR more than placebo in 8 unpublished studies. |

| Nasal Airway Resistance (NAR) | Adults with acute nasal congestion | 25 mg | Oral | Showed a significant reduction of maximal NAR compared with placebo in 8 unpublished studies. |

Mechanism of Action: Elucidation of the α1-Adrenergic Signaling Pathway

Phenylephrine exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). The understanding of this signaling cascade evolved over several decades, with key discoveries in the fields of second messengers and G protein function.

The Gq Protein-Coupled Receptor Cascade

The binding of phenylephrine to the α1-adrenergic receptor induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein of the Gq family. This activation initiates a cascade of intracellular events:

-

G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. This causes the dissociation of the Gαq-GTP subunit from the βγ-subunits.

-

Phospholipase C Activation: The Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: Activated PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

-

Physiological Response: The rise in intracellular Ca2+ and the activation of PKC in vascular smooth muscle cells lead to the phosphorylation of various proteins, ultimately resulting in muscle contraction and vasoconstriction.

-

Diagram of the α1-Adrenergic Signaling Pathway

Caption: The α1-adrenergic receptor signaling pathway activated by phenylephrine.

Conclusion

The history of phenylephrine is a compelling narrative of pharmacological discovery and evolving clinical understanding. From its rational design as a synthetic sympathomimetic to the detailed elucidation of its molecular mechanism of action, phenylephrine has served as a valuable tool for both therapeutic intervention and scientific inquiry. While its efficacy in certain applications is now a subject of debate, its legacy as a selective α1-adrenergic agonist is firmly cemented in the annals of pharmacology. This guide has provided a historical and technical overview intended to serve as a valuable resource for the scientific community, fostering a deeper appreciation for the foundational research that underpins modern drug development.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Phenylephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine hydrochloride is a synthetic sympathomimetic amine widely utilized in the pharmaceutical industry as a decongestant and vasopressor. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its principal synthesis pathways. The document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. Detailed experimental protocols for key synthetic routes are provided, and the associated signaling pathway is visually represented to facilitate a deeper understanding of its mechanism of action.

Chemical Properties of Phenylephrine Hydrochloride

Phenylephrine hydrochloride is the hydrochloride salt of phenylephrine, a selective α1-adrenergic receptor agonist. Its chemical and physical properties are summarized in the tables below.

Identification

| Identifier | Value |

| IUPAC Name | (R)-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride[1] |

| CAS Number | 61-76-7[1] |

| PubChem CID | 5284443[1] |

| Molecular Formula | C₉H₁₄ClNO₂[1] |

| Molecular Weight | 203.67 g/mol [1] |

Physicochemical Data

| Property | Value |

| Melting Point | 140-145 °C |

| Solubility | Freely soluble in water and ethanol. |

| pKa | pK₁: 8.77; pK₂: 9.84 (at 25°C) |

| Appearance | White or almost white crystalline powder. |

Spectral Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR | Characteristic peaks have been reported. |

| UV-Vis | λmax: 216, 274, 279 nm (in 0.05 N HCl) |

Synthesis Pathways of Phenylephrine Hydrochloride

The synthesis of phenylephrine hydrochloride can be achieved through several routes, most commonly commencing from either 3-hydroxyacetophenone or m-hydroxybenzaldehyde. Below are detailed experimental protocols for two prominent methods.

Synthesis from 3-Hydroxyacetophenone

This pathway involves the bromination of 3-hydroxyacetophenone, followed by nucleophilic substitution with N-methylbenzylamine, and subsequent reduction and debenzylation.

Step 1: Synthesis of 2-bromo-1-(3-hydroxyphenyl)ethanone

-

To a solution of 3-hydroxyacetophenone in a suitable solvent such as ethyl acetate, add bromine dropwise at a controlled temperature, typically between 0-5°C.

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system.

Step 2: Synthesis of 2-(benzylmethylamino)-1-(3-hydroxyphenyl)ethanone

-

The 2-bromo-1-(3-hydroxyphenyl)ethanone is dissolved in a solvent like toluene.

-

N-methylbenzylamine is added to the solution, and the mixture is stirred, often at a slightly elevated temperature, to facilitate the nucleophilic substitution.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried and concentrated to give the desired product, which can be further purified if necessary.

Step 3: Reduction and Debenzylation to form (±)-Phenylephrine

-

The product from the previous step is dissolved in methanol.

-

The solution is subjected to hydrogenation under pressure using a palladium on carbon (Pd/C) catalyst. This step achieves both the reduction of the ketone and the debenzylation of the amine.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is then filtered off, and the solvent is removed under vacuum to yield racemic phenylephrine.

Step 4: Resolution and Hydrochloride Salt Formation

-

The racemic phenylephrine base is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the desired (R)-enantiomer.

-

The resolved (R)-phenylephrine base is then treated with hydrochloric acid (often as a solution in isopropanol or ethanol) to form the hydrochloride salt.

-

The resulting phenylephrine hydrochloride is then crystallized from a suitable solvent, such as methanol or ethanol, to yield the final, purified product.

Synthesis from m-Hydroxybenzaldehyde

This alternative synthesis involves the protection of the phenolic hydroxyl group, followed by the formation of a styrene intermediate, epoxidation, and subsequent aminolysis.

Step 1: Protection of m-Hydroxybenzaldehyde

-

m-Hydroxybenzaldehyde is reacted with a protecting group, such as methoxyethoxymethyl chloride (MEM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane.

-

The reaction is typically carried out at room temperature until completion.

-

The reaction mixture is then washed with aqueous solutions to remove the base and any unreacted starting materials.

-

The organic layer is dried and concentrated to give the protected aldehyde.

Step 2: Formation of the Styrene Intermediate

-

The protected aldehyde is then reacted with trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride in a solvent mixture such as DMSO to form the corresponding epoxide.

-

This epoxide is then rearranged to the styrene derivative.

Step 3: Epoxidation

-

The styrene intermediate is subjected to epoxidation using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane.

-

The reaction is monitored for completion by TLC.

-

The reaction mixture is then worked up to remove the peroxy acid and its byproducts.

Step 4: Aminolysis and Deprotection

-

The epoxide is then reacted with methylamine in a suitable solvent. This reaction opens the epoxide ring to form the amino alcohol.

-

The protecting group is subsequently removed under acidic conditions to yield phenylephrine.

Step 5: Hydrochloride Salt Formation

-

The phenylephrine base is then converted to its hydrochloride salt as described in the previous method.

Caption: Synthesis of Phenylephrine HCl from 3-Hydroxyacetophenone.

Mechanism of Action and Signaling Pathway

Phenylephrine is a selective agonist of the α1-adrenergic receptor. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.

Upon binding of phenylephrine to the α1-adrenergic receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C.

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream effector proteins, ultimately resulting in a physiological response, such as smooth muscle contraction.

Caption: Phenylephrine's α1-Adrenergic Receptor Signaling Pathway.

References

Whitepaper: A Technical Guide to the In Vitro Effects of Phenylephrine on Isolated Smooth Muscle Tissue

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (PE) is a potent and selective α1-adrenergic receptor agonist widely used both as a therapeutic agent, primarily a decongestant and vasopressor, and as a standard pharmacological tool for investigating smooth muscle physiology.[1] Its primary mechanism of action involves the direct stimulation of α1-adrenoceptors located on the cell membrane of smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle contraction.[2]

This technical guide provides an in-depth overview of the in vitro effects of phenylephrine on isolated smooth muscle tissues. It details the underlying molecular signaling pathways, provides comprehensive experimental protocols for studying these effects using isolated organ bath techniques, and presents quantitative data from various smooth muscle preparations. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development.

Core Mechanism of Action: α1-Adrenergic Signaling

Phenylephrine exerts its contractile effect by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This activation initiates a well-characterized signaling cascade that increases intracellular calcium concentration ([Ca2+]i) and sensitizes the contractile apparatus to Ca2+, leading to smooth muscle contraction.[2][4]

The key steps are as follows:

-

Receptor Binding: Phenylephrine binds to the α1-adrenoceptor on the smooth muscle cell membrane.

-

G-Protein Activation: The agonist-bound receptor activates a heterotrimeric G-protein, specifically Gq.

-

PLC Activation: The activated α-subunit of Gq stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.

-

Calcium Influx: The increase in [Ca2+]i and other potential signals from the G-protein pathway can also activate membrane-bound calcium channels (e.g., Receptor-Operated Channels), leading to an influx of extracellular Ca2+.

-

Contraction Initiation: The elevated cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK).

-

Myosin Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II (MLC), enabling the myosin head to interact with actin filaments and initiate cross-bridge cycling, resulting in cell contraction.

-

Calcium Sensitization: Concurrently, the DAG produced alongside IP3 activates Protein Kinase C (PKC). Furthermore, the G-protein pathway can activate the RhoA/Rho-kinase (ROCK) pathway. Both PKC and ROCK can inhibit Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC. This inhibition leads to a sustained contractile state even as Ca2+ levels begin to decrease, a phenomenon known as Ca2+ sensitization.

Caption: Phenylephrine-induced smooth muscle contraction pathway.

Experimental Protocol: Isolated Tissue Organ Bath Assay

The isolated tissue organ bath is a classical and indispensable pharmacological technique for studying the contractility of smooth muscle tissues in vitro. This method allows for the precise measurement of isometric contractions in response to pharmacological agents like phenylephrine.

Materials and Solutions

-

Isolated Tissue: Thoracic aorta from a Wistar rat is a common model. Other tissues include hamster cremaster arterioles, human saphenous vein, or rabbit taenia caeci.

-

Physiological Salt Solution (PSS): A buffer that mimics the ionic composition of extracellular fluid is required. Its composition is critical for maintaining tissue viability.

-

Gases: A mixture of 95% O2 / 5% CO2 is used to oxygenate the PSS and maintain a physiological pH.

-

Pharmacological Agents: Phenylephrine hydrochloride, Potassium Chloride (KCl) for viability testing, and other antagonists or inhibitors as required by the experimental design.

Table 1: Composition of a Standard Physiological Salt Solution (PSS) This recipe is adapted from protocols for isolated tissue bath experiments.

| Component | Final Concentration (mM) | Amount for 1 Liter |

| NaCl | 118.0 | 6.90 g |

| KCl | 4.7 | 0.35 g |

| MgSO4·7H2O | 1.2 | 0.29 g |

| KH2PO4 | 1.2 | 0.16 g |

| NaHCO3 | 25.0 | 2.10 g |

| Glucose | 11.1 | 2.00 g |

| CaCl2·2H2O | 1.6 - 2.5 | 0.24 - 0.37 g |

Experimental Workflow

The following protocol outlines the key steps for measuring phenylephrine-induced contraction in isolated rat aortic rings.

-

System Preparation:

-

Prepare and warm the PSS to 37°C.

-

Continuously bubble the PSS reservoirs with 95% O2 / 5% CO2.

-

Turn on the heated water circulator to maintain the tissue baths at 37°C.

-

Power on and calibrate the isometric force transducers according to the manufacturer's instructions.

-

-

Tissue Dissection and Mounting:

-

Humanely euthanize the animal according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it immediately into cold, oxygenated PSS.

-

Remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 3-5 mm width.

-

Mount each aortic ring on two L-shaped stainless steel hooks or wires. One hook is fixed to the organ bath chamber, and the other is tied to the force transducer.

-

-

Equilibration and Tensioning:

-

Submerge the mounted tissue rings in the organ baths containing warm, aerated PSS.

-

Apply a passive tension (preload) to the tissue. For rat aorta, this is typically 1.5-2.0 grams. This step is crucial for achieving optimal contractile responses.

-

Allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.

-

-

Viability Test:

-

To ensure the tissue is healthy and responsive, challenge it with a high concentration of KCl (e.g., 60-80 mM). This induces contraction via membrane depolarization.

-

A robust contractile response indicates viable tissue. Wash the tissue repeatedly with PSS until the tension returns to the baseline preload.

-

-

Generating a Concentration-Response Curve:

-

Once the baseline is stable, begin the cumulative addition of phenylephrine to the organ bath.

-

Start with a low concentration (e.g., 1 nM) and increase it in logarithmic or semi-logarithmic steps (e.g., 1, 3, 10, 30, 100 nM, etc.) up to a maximal concentration (e.g., 100 µM).

-

Allow the response to each concentration to reach a stable plateau before adding the next concentration.

-

Record the isometric force continuously using a data acquisition system.

-

-

Data Analysis:

-

Measure the peak tension developed at each phenylephrine concentration.

-

Normalize the data by expressing the response as a percentage of the maximum contraction achieved with either phenylephrine or the initial KCl challenge.

-

Plot the normalized response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve.

-

From this curve, determine key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

-

Caption: Workflow for an isolated organ bath experiment.

Quantitative Data on Phenylephrine's Effects

The potency (EC50) and efficacy (Emax) of phenylephrine can vary significantly depending on the species and the specific smooth muscle tissue being studied. The following table summarizes representative quantitative data from the literature.

Table 2: Pharmacological Parameters of Phenylephrine in Various Isolated Smooth Muscle Tissues

| Tissue | Species | Parameter | Value | Reference(s) |

| Thoracic Aorta | Rat | pEC50 | 5.46 ± 0.31 | |

| Tail Artery | Rat | EC50 | 4.43 ± 2.2 x 10⁻⁸ M | |

| Pulmonary Artery | Rat | EC50 | Determined, but value not stated | |

| Cremaster Arterioles | Hamster | - | Dose-dependent constriction (1nM-10µM) | |

| Corpus Cavernosum | Human | - | Efficacy increases with age | |

| Prostate | Human | - | Induces contraction |

Note: EC50 is the molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. pEC50 is the negative logarithm of the EC50 value.

Effects on Different Smooth Muscle Tissues

Phenylephrine's primary effect is contraction, but the specific receptor subtypes involved and the characteristics of the response can differ across tissues.

-

Vascular Smooth Muscle: This is the most extensively studied area. Phenylephrine causes potent vasoconstriction in arteries and veins from various species, including rat aorta, hamster cremaster arterioles, and human saphenous vein. Studies suggest that the α1D-adrenoceptor subtype plays a significant role in mediating this constriction in some vascular beds. In some vessels, the response is a biphasic tonic contraction, initiated by Ca2+ release from the SR and sustained by Ca2+ influx.

-

Genitourinary Smooth Muscle: Phenylephrine contracts smooth muscle in the human prostate, which is mediated by a receptor with pharmacological properties of the α1c subtype. It also induces contraction in vascular smooth muscle from the human corpus cavernosum, with an increased efficacy observed in tissues from older patients.

-

Gastrointestinal Smooth Muscle: In single isolated smooth muscle cells from rabbit and guinea pig taenia caeci, phenylephrine has been shown to induce a sustained outward current and increase the frequency of spontaneous transient outward currents.

-

Atypical Responses: While contraction is the hallmark response, exceptions exist. In longitudinal strips from the small arteries of goat legs, phenylephrine was surprisingly found to induce relaxation, an effect mediated by the α1D receptor subtype. This highlights the importance of considering tissue orientation and specific vascular beds in pharmacological studies.

Conclusion

Phenylephrine is a cornerstone pharmacological tool for the in vitro study of smooth muscle function. Its selective activation of α1-adrenergic receptors triggers a well-defined signaling cascade involving Gq proteins, PLC, IP3, and intracellular calcium, ultimately leading to contraction. The isolated tissue organ bath remains a robust and reliable method for quantifying the effects of phenylephrine, allowing for the determination of key parameters like EC50 and Emax. While phenylephrine consistently induces contraction across a wide range of vascular, genitourinary, and other smooth muscles, variations in receptor subtype expression and tissue-specific properties can lead to different pharmacological profiles. A thorough understanding of these mechanisms and experimental methodologies is critical for researchers in basic science and for the development of novel therapeutics targeting the adrenergic system.

References

- 1. Phenylephrine induces relaxation of longitudinal strips from small arteries of goat legs | PLOS One [journals.plos.org]

- 2. droracle.ai [droracle.ai]

- 3. ahajournals.org [ahajournals.org]

- 4. The mechanism of excitation-contraction coupling in phenylephrine-stimulated human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phenylephrine Signaling Cascade in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phenylephrine signaling cascade, with a specific focus on its elucidation in primary cell cultures. Phenylephrine, a selective α1-adrenergic receptor agonist, is a critical tool for studying cardiac hypertrophy, vasoconstriction, and other physiological processes mediated by Gq-coupled protein receptors. Understanding its signaling cascade at the cellular level is paramount for developing novel therapeutics targeting these pathways.

Core Signaling Pathway

Phenylephrine primarily activates the α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. This initiates a well-defined signaling cascade within the target cell.[1][2]

Initiation at the Cell Membrane: Upon binding of phenylephrine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq.[1] The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[1][2]

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a key event in the signaling cascade.

-

DAG and PKC Activation: DAG remains at the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This canonical pathway initiates a broad range of cellular responses, including protein synthesis, gene expression changes, and alterations in cell size and function, particularly in cardiomyocytes.

Key Downstream Signaling Modules in Cardiomyocytes

In primary cardiomyocytes, phenylephrine-induced activation of the α1-adrenergic receptor triggers a hypertrophic response, characterized by an increase in cell size and protein synthesis. This is mediated by several interconnected signaling modules downstream of the initial Gq pathway.

The MAPK/ERK Pathway: Phenylephrine stimulation leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. The extracellular signal-regulated kinases (ERK1/2) are crucial for the hypertrophic effects of phenylephrine. Chronic activation of ERK is required to elicit a full hypertrophic response.

The mTOR Pathway and Protein Synthesis: The mammalian target of rapamycin (mTOR) pathway is a central regulator of protein synthesis. Phenylephrine activates mTOR signaling in an ERK-dependent manner. This leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of proteins necessary for cell growth.

Calcium-Dependent Pathways: The increase in intracellular calcium activates calcium-calmodulin-dependent protein kinase II (CaMKII), which contributes to phenylephrine-induced hypertrophy. Furthermore, CaMKII can influence ERK activation, highlighting the crosstalk between these pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of phenylephrine on primary cardiomyocytes.

Table 1: Phenylephrine-Induced Changes in Protein Phosphorylation and Activity

| Target Protein | Cell Type | Phenylephrine Concentration | Duration of Treatment | Fold Change vs. Control | Reference |

| ERK1 Phosphorylation | Adult Rat Ventricular Cardiomyocytes | 10 µM | 5 min | 14-fold increase | |

| ERK2 Phosphorylation | Adult Rat Ventricular Cardiomyocytes | 10 µM | 5 min | 8.8-fold increase | |

| S6K1 Activity | Adult Rat Ventricular Cardiomyocytes | 10 µM | Not specified | ~2-fold increase | |

| TSC2 Phosphorylation (Thr1462) | Adult Rat Ventricular Cardiomyocytes | 10 µM | Not specified | 2-3 fold increase | |

| ICa-L Peak Inward Current | Neonatal Mouse Ventricular Cardiomyocytes | 10 µM | Not specified | ~1.5-fold increase |

Table 2: Phenylephrine-Induced Hypertrophic Responses

| Measured Parameter | Cell Type | Phenylephrine Concentration | Duration of Treatment | Change vs. Control | Reference |

| Protein Synthesis | Adult Rat Ventricular Cardiomyocytes | 10 µM | 2 hours | 1.8-fold increase | |

| Cell Area | H9c2 cells (cardiomyoblasts) | 100 µM | 24 hours | 52 ± 8% increase | |

| Cell Area | H9c2 cells (cardiomyoblasts) | 100 µM | 48 hours | 56 ± 5% increase | |

| Myocyte Area | Neonatal Myocytes | 10 µM | 48 hours | 49% increase | |

| Glucose Uptake | Primary Rat Cardiomyocytes | Not specified | 16 hours | 1.7-fold increase | |

| Glucose Uptake | Primary Rat Cardiomyocytes | Not specified | 24 hours | 2.0-fold increase |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are synthesized protocols for key experiments based on cited literature.

Protocol 1: Primary Cardiomyocyte Culture and Phenylephrine Stimulation

Objective: To isolate and culture primary cardiomyocytes and stimulate them with phenylephrine to induce a hypertrophic response.

Materials:

-

Ventricular tissue from neonatal rats or mice

-

Collagenase II

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phenylephrine stock solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Isolation: Isolate hearts from neonatal rodents and transfer the ventricular tissue to a sterile dish. Mince the tissue into small pieces.

-

Digestion: Digest the tissue with Collagenase II in DMEM at 37°C with gentle agitation until the tissue is fully dissociated.

-

Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Plate the cells in culture dishes.

-

Culture: Maintain the cells in a CO2 incubator. For experiments, cells are often serum-starved for a minimum of 8 hours prior to stimulation.

-

Stimulation: Replace the medium with serum-free medium containing the desired concentration of phenylephrine (e.g., 10 µM - 100 µM). Incubate for the specified duration (e.g., 5 minutes for rapid phosphorylation events, 24-48 hours for hypertrophic changes).

Protocol 2: Western Blot Analysis of Protein Phosphorylation

Objective: To quantify the changes in the phosphorylation status of key signaling proteins following phenylephrine stimulation.

Materials:

-

Phenylephrine-stimulated primary cardiomyocytes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., Bradford or BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lysis: Wash the stimulated cells with ice-cold PBS and then lyse them with lysis buffer.

-

Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate. Image the resulting signal.

-

Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the phosphoprotein signal.

Protocol 3: Calcium Imaging

Objective: To visualize and measure changes in intracellular calcium concentration in response to phenylephrine.

Materials:

-

Primary cells cultured on glass-bottom dishes

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium Green 1 AM)

-

Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

-

Phenylephrine solution

-

Fluorescence microscope with a camera and appropriate filter sets

Procedure:

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove excess dye.

-

Imaging Setup: Place the dish on the stage of the fluorescence microscope.

-

Baseline Recording: Acquire a baseline fluorescence recording (F0) for a few minutes before stimulation.

-

Stimulation and Recording: Add phenylephrine to the dish while continuously recording the fluorescence intensity.

-

Analysis: The change in fluorescence (F) relative to the baseline (F0) is used to quantify the change in intracellular calcium concentration.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phenylephrine in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of phenylephrine, a selective alpha-1 adrenergic receptor agonist, as observed in various animal models. It is designed to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support preclinical research and drug development.

Pharmacodynamics of Phenylephrine

Phenylephrine is a direct-acting sympathomimetic agent that primarily exerts its effects through the selective agonism of α1-adrenergic receptors.[1][2] This action on the smooth muscle of blood vessels leads to vasoconstriction, resulting in a subsequent increase in systemic vascular resistance (SVR) and mean arterial pressure (MAP).[1][3][4] The cardiovascular responses to phenylephrine have been extensively studied in several animal models, including dogs, rats, sheep, and pigs.

Cardiovascular Effects in Canine Models

In dogs, phenylephrine consistently demonstrates its role as a potent vasopressor. Studies in isoflurane-anesthetized beagles show that escalating intravenous doses of phenylephrine lead to a significant, dose-dependent increase in MAP. This increase in blood pressure is primarily attributed to a rise in SVR. Concurrently, a reflex bradycardia (decrease in heart rate) is commonly observed as a physiological response to the elevated blood pressure. The impact on cardiac output (CO) can be variable, with many studies reporting a decrease in CO, consistent with increased afterload and reduced heart rate.

Table 1: Hemodynamic Effects of Escalating Doses of Phenylephrine in Anesthetized Dogs

| Dose (μg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Change in Systemic Vascular Resistance (SVR) | Animal Model | Reference |

|---|

| 0.07 - 1.0 | Increased (P < .0001) | Decreased (P < .0001) | Decreased (P < .03) | Increased (P < .03) | Beagle | |

Data derived from studies in acepromazine-premedicated, isoflurane-anesthetized beagles.

Cardiovascular Effects in Rodent Models

In anesthetized rats, intravenously infused phenylephrine produces a dose-dependent increase in mean arterial blood pressure. This effect is mainly due to an increase in total peripheral vascular resistance. Interestingly, some studies in rats have reported that cardiac output was invariably raised, an effect attributed to an increase in stroke volume while the heart rate remained unchanged. This suggests a possible effect on capacitance vessels, enhancing venous return. The oral LD50 of phenylephrine has been established in rats and mice as 350 mg/kg and 120 mg/kg, respectively. Intracerebroventricular injection of phenylephrine in mice can also produce a dose-dependent increase in locomotor activity and behavioral excitation, indicating central α1-adrenoceptor function.

Table 2: Cardiovascular and Behavioral Effects of Phenylephrine in Rodent Models

| Parameter | Effect | Dose/Route | Animal Model | Reference |

|---|---|---|---|---|

| Mean Arterial Blood Pressure | Dose-dependent increase | IV infusion | Rat | |

| Total Peripheral Resistance | Increased | IV infusion | Rat | |

| Cardiac Output | Increased | IV infusion | Rat | |

| Locomotor Activity | Dose-dependent increase | 10-100 µg (ICV) | Mouse | |

| Oral LD50 | 350 mg/kg | Oral | Rat |

| Oral LD50 | 120 mg/kg | Oral | Mouse | |

Cardiovascular Effects in Other Animal Models

Studies in other animal models further elucidate the hemodynamic profile of phenylephrine.

-

Pigs: In mechanically ventilated pigs, the effect of phenylephrine on cardiac output is dependent on the preload status of the heart. When the heart is preload independent (i.e., on the plateau of the Frank-Starling curve), phenylephrine boluses tend to decrease cardiac output. Conversely, when the heart is preload dependent, phenylephrine increases cardiac output. This highlights the drug's dual effect on both afterload and venous return.

-

Sheep: In conscious sheep, both under normal and septic conditions, phenylephrine infusion increases MAP and stroke volume while decreasing heart rate. Notably, it also causes an increase in renal blood flow.

-

Cats: In anesthetized cats, a bolus dose of phenylephrine (20 µg/kg) produces a rapid rise in MAP and a decrease in heart rate. However, during experimentally induced acute anemia, the magnitude of this pressor response is significantly reduced.

Pharmacokinetics of Phenylephrine

The pharmacokinetic profile of phenylephrine is characterized by rapid onset, a short half-life, and extensive metabolism. While much of the detailed quantitative data comes from human studies, the metabolic pathways are generally conserved across species.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption and Onset: Following intravenous administration, phenylephrine has a rapid onset of action, with blood pressure increases observed in less than 5 minutes. The effects may persist for up to 20 minutes after a bolus injection.

-

Distribution: Phenylephrine exhibits a large volume of distribution, suggesting significant distribution into organ compartments.

-

Metabolism: Phenylephrine is extensively metabolized, primarily in the liver and intestinal wall. The two main metabolic pathways are deamination by monoamine oxidase (MAO) to form m-hydroxymandelic acid, and sulfate conjugation. Due to this extensive first-pass metabolism, oral bioavailability is low.

-

Excretion: The metabolites and a small percentage of the unchanged drug are primarily excreted via the urine.

Table 3: General Pharmacokinetic Parameters of Phenylephrine

| Parameter | Value/Description | Species Context | Reference |

|---|---|---|---|

| Route of Administration | Intravenous, Oral, Topical, Intranasal | Multiple | |

| Onset of Action (IV) | Rapid, < 5 minutes | General | |

| Effective Half-life (IV) | Approx. 5 minutes | General/Human | |

| Terminal Elimination Half-life | Approx. 2.5 to 3 hours | General/Human | |

| Metabolism | Monoamine Oxidase (MAO), Sulfate Conjugation | General | |

| Primary Metabolite | m-hydroxymandelic acid | General/Human |

| Excretion | Primarily renal | General | |

Note: Many specific PK values are derived from human studies but are included for context as animal-specific data is limited in the literature. In rats, biodistribution studies using radiolabeled phenylephrine show rapid washout from the heart, with 50% egressing between 5 and 60 minutes. Pretreatment with an MAO inhibitor significantly increased the levels of radioactivity in the heart, confirming the importance of this metabolic pathway.

Mechanism of Action and Signaling Pathway

Phenylephrine is a selective agonist for alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding initiates a well-defined intracellular signaling cascade.

Alpha-1 Adrenergic Signaling

The binding of phenylephrine to the α1-receptor activates the associated Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle, causing vasoconstriction.

Experimental Protocols

Detailed and reproducible experimental design is critical in preclinical pharmacology. The following are summaries of methodologies used in key animal studies of phenylephrine.

Protocol: Hemodynamic Assessment in Anesthetized Dogs

This protocol is based on studies investigating the cardiovascular effects of escalating phenylephrine doses.

1. Animal Preparation:

- Species: Beagle dogs (n=8), 1-2 years old, weighing 7.4-11.2 kg.

- Acclimation: Animals are fasted from solid food for approximately 12 hours prior to the experiment, with water provided ad libitum.

- Premedication: An intravenous (IV) catheter is placed in the cephalic vein. Acepromazine (0.01 mg/kg) is administered IV.

2. Anesthesia and Instrumentation:

- Induction: Anesthesia is induced with propofol (4-6 mg/kg IV).

- Maintenance: Following tracheal intubation, anesthesia is maintained with isoflurane, and animals are mechanically ventilated.

- Catheterization: A femoral artery catheter is placed for continuous mean arterial pressure (MAP) monitoring. A central venous catheter may also be placed. For cardiac output measurement, a thermistor-tipped catheter is often used for transpulmonary thermodilution.

3. Experimental Procedure:

- Stabilization: A stabilization period is allowed following instrumentation.

- Baseline Measurement: Baseline hemodynamic variables (MAP, HR, CO) are recorded.

- Drug Infusion: Phenylephrine is infused intravenously at escalating doses (e.g., 0.07, 0.3, 0.7, and 1.0 μg/kg/min). Each dose is infused for a set period (e.g., 15 minutes) to achieve a steady state.

- Data Collection: All hemodynamic variables are measured and recorded after 15 minutes at each infusion rate.

- Washout: A washout period of at least 15 minutes is allowed after discontinuing the infusion for parameters to return to baseline.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="1. Animal Preparation\n(Beagle, Fasting, IV Catheter)"];

anesthesia [label="2. Anesthesia & Instrumentation\n(Propofol, Isoflurane, Arterial Line)"];

baseline [label="3. Record Baseline\nHemodynamics"];

infusion_start [label="4. Start Phenylephrine Infusion\n(Dose 1: 0.07 µg/kg/min)"];

wait1 [label="Wait 15 min", shape=ellipse, style=dashed];

measure1 [label="5. Measure Hemodynamics"];

infusion_next [label="Infuse Next Dose\n(0.3, 0.7, 1.0 µg/kg/min)"];

washout [label="6. Washout Period\n(15+ min)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> anesthesia;

anesthesia -> baseline;

baseline -> infusion_start;

infusion_start -> wait1;

wait1 -> measure1;

measure1 -> infusion_next [label="Repeat for\nall doses"];

infusion_next -> wait1;

measure1 -> washout [label="After final dose"];

washout -> end;

}

Protocol: Preload Dependency Assessment in Pigs

This protocol is adapted from a study designed to test how preload status alters the cardiac output response to phenylephrine.

1. Animal Preparation and Anesthesia:

- Species: Yorkshire cross swine (80-100 kg).

- Anesthesia: Anesthesia is induced with propofol and fentanyl and maintained with a continuous infusion.

- Ventilation: Animals are intubated and mechanically ventilated.

2. Experimental Stages:

- Stage 1: Preload-Independent State: The heart is brought to the plateau of the Frank-Starling curve through successive volume expansion using colloids (e.g., 6% hydroxyethyl starch) until cardiac output no longer increases significantly with fluid administration.

- Stage 2: Preload-Dependent State: A controlled hemorrhage is performed (e.g., 21 ml/kg) to induce a state where the heart is sensitive to changes in preload.

3. Drug Administration and Measurement:

- Phenylephrine Boluses: At each stage (preload-independent and -dependent), phenylephrine boluses are administered IV in a randomized order of doses (e.g., 0.5, 1.0, 2.0, and 4.0 μg/kg).

- Hemodynamic Monitoring: MAP, CO, and inferior vena cava flow (using ultrasonic flow probes) are continuously monitored.

- Data Analysis: The maximum change in hemodynamic variables occurring within 180 seconds after each bolus is analyzed. A washout period is allowed between doses for MAP to return to near-baseline levels.

References

An In-Depth Analysis of Phenylephrine's Selectivity for α1-Adrenergic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the selectivity of Phenylephrine for the α1-adrenergic receptor subtypes: α1A, α1B, and α1D. Phenylephrine, a synthetic sympathomimetic amine, is widely utilized as a vasopressor and nasal decongestant due to its selective agonist activity at α1-adrenergic receptors. Understanding its interaction with each subtype is critical for elucidating its pharmacological profile and for the development of more targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Data Presentation: Phenylephrine's Affinity and Potency at α1-Adrenergic Subtypes

The selectivity of Phenylephrine for the α1-adrenergic receptor subtypes can be quantified by its binding affinity (Ki) and its functional potency (EC50 or pD2). The following table summarizes these values, derived from studies on human α1-adrenoceptors stably expressed in Chinese Hamster Ovary (CHO) cells.[1]

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |

| pKi (from [3H]-prazosin binding) | 5.5 ± 0.1 | 5.3 ± 0.1 | 5.4 ± 0.1 |

| pEC50 (Calcium Mobilization) | 6.9 ± 0.1 | 6.5 ± 0.1 | 6.2 ± 0.1 |

| pEC50 (ERK1/2 Phosphorylation) | 7.1 ± 0.1 | 6.8 ± 0.1 | 6.5 ± 0.1 |

Data presented as mean ± S.E.M. pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

These data indicate that Phenylephrine exhibits a slight preference for the α1A-adrenoceptor subtype in terms of both binding affinity and functional potency, particularly in downstream signaling events like ERK1/2 phosphorylation. The rank order of potency for Phenylephrine in functional assays is generally α1A > α1B > α1D.[2]

Signaling Pathways and Experimental Workflows

The activation of α1-adrenergic receptors by Phenylephrine initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.

The experimental investigation of Phenylephrine's selectivity involves a series of in vitro assays. A typical workflow begins with cell culture and membrane preparation, followed by radioligand binding assays to determine affinity. Functional assays, such as calcium mobilization and ERK1/2 phosphorylation assays, are then performed to assess the potency of the compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of Phenylephrine for each α1-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist, [3H]-prazosin.

1. Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of [3H]-prazosin (close to its Kd value).

-

Increasing concentrations of unlabeled Phenylephrine (e.g., 10^-10 to 10^-3 M).

-

For determination of non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine or tamsulosin) instead of Phenylephrine.

-

Assay buffer to reach the final volume.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Phenylephrine concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors by Phenylephrine.

1. Cell Culture:

-

Seed CHO cells stably expressing the desired α1-adrenergic receptor subtype into black, clear-bottom 96-well plates and grow to confluence.

2. Dye Loading:

-

Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

3. Assay Performance:

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

Record a baseline fluorescence reading.

-

Add varying concentrations of Phenylephrine to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

-

Determine the peak fluorescence response for each concentration of Phenylephrine.

-

Plot the peak response against the logarithm of the Phenylephrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following α1-adrenergic receptor activation.

1. Cell Culture and Stimulation:

-

Plate and grow CHO cells expressing the α1-adrenergic receptor subtypes in a suitable multi-well plate.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with various concentrations of Phenylephrine for a short period (e.g., 5-10 minutes) at 37°C.

2. Cell Lysis:

-

Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK1/2.

3. Detection and Quantification:

-

The level of phosphorylated ERK1/2 can be determined using various methods, such as:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2 (as a loading control).

-

ELISA-based assays: Use a plate-based immunoassay with antibodies specific for phosphorylated and total ERK1/2.

-

Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays: These are high-throughput methods that use antibody pairs labeled with donor and acceptor fluorophores to detect phosphorylated ERK1/2 in the cell lysate.

-

4. Data Analysis:

-

Quantify the signal corresponding to phosphorylated ERK1/2 and normalize it to the total ERK1/2 signal.

-

Plot the normalized signal against the logarithm of the Phenylephrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

By employing these detailed experimental protocols, researchers can accurately determine the selectivity profile of Phenylephrine and other adrenergic agonists, contributing to a deeper understanding of their pharmacology and facilitating the development of novel therapeutics with improved subtype specificity.

References

- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Alpha-1 Agonist: An In-depth Technical Guide to the Molecular Targets of Phenylephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a synthetic sympathomimetic amine widely recognized for its selective agonist activity at α1-adrenergic receptors, leading to its clinical use as a vasopressor and nasal decongestant.[1][2] While its primary mechanism of action is well-established, a growing body of evidence reveals that the pharmacological effects of phenylephrine extend beyond simple α1-adrenoceptor agonism. This technical guide delves into the molecular interactions of phenylephrine with targets outside of the adrenergic system. It has become evident that many of these interactions are not a result of direct binding to non-adrenergic receptors, but rather indirect consequences of its primary signaling cascade. This document provides a comprehensive overview of these interactions, including the modulation of ion channels, functional crosstalk with the nitric oxide and serotonergic systems, and its influence on parasympathetic signaling. Detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of phenylephrine's complex pharmacology.

Primary Target: The Alpha-1 Adrenergic Receptor Signaling Pathway

Phenylephrine's principal mechanism of action is the direct stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family.[3] Upon binding, phenylephrine induces a conformational change in the receptor, activating the Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream targets, culminating in smooth muscle contraction.

Quantitative Data: Adrenergic Receptor Binding Affinity

While this guide focuses on non-adrenergic targets, understanding phenylephrine's high affinity for α1-adrenoceptors is crucial for context.

| Receptor Subtype | Species | pKi | Reference(s) |

| α1A | Human | 4.70 | [4] |

| α1B | Hamster | 4.87 | [5] |

| α1D | Rat | 5.86 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway Diagram

Indirect Molecular Targets and Functional Interactions

The majority of phenylephrine's effects beyond direct α1-adrenoceptor agonism are indirect, resulting from the downstream consequences of this primary signaling event.

Modulation of Ion Channel Activity

Phenylephrine's vasoconstrictive action is intricately linked to the modulation of various ion channels, primarily as a consequence of α1-adrenergic receptor signaling.

Phenylephrine has been shown to inhibit several types of potassium channels in different cell types. In serotonergic neurons of the dorsal raphe nucleus, phenylephrine-induced spontaneous firing is associated with the inhibition of A-type, KCNQ/M, and SK potassium channels. This effect is blocked by the α1-adrenoceptor antagonist prazosin, indicating it is a downstream consequence of α1-receptor activation. In vascular smooth muscle, phenylephrine can reduce outward K+ currents, contributing to membrane depolarization and subsequent activation of voltage-gated calcium channels.

The phenylephrine-induced increase in intracellular calcium is not solely dependent on release from the sarcoplasmic reticulum. It also involves the influx of extracellular calcium through various channels, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs). The initial depolarization caused by K+ channel inhibition can activate L-type VOCCs. Furthermore, the depletion of sarcoplasmic reticulum calcium stores triggers the opening of SOCCs, leading to a sustained calcium influx.

Functional Interaction with the Nitric Oxide (NO) System

Phenylephrine's vasoconstrictor effect is dynamically modulated by the endothelial production of nitric oxide (NO), a potent vasodilator. While phenylephrine does not directly bind to nitric oxide synthase (eNOS), its action on vascular smooth muscle can indirectly influence eNOS activity in the endothelium. Prolonged stimulation with phenylephrine has been shown to increase the expression and phosphorylation of eNOS at Ser1177, a key activating site. This appears to be a compensatory mechanism to counteract excessive vasoconstriction. This interaction is dependent on an intact endothelium.

Signaling Pathway Diagram: Indirect eNOS Activation

Crosstalk with the Serotonergic System

There is evidence of functional crosstalk between the adrenergic and serotonergic systems in response to phenylephrine. In rabbit femoral artery, precontraction with phenylephrine increases the sensitivity of the tissue to serotonin, an effect attributed to the "enabling" of otherwise inactive 5-HT1-like receptors. The selective 5-HT1 agonist sumatriptan, which has no effect on its own, induces contraction after the tissue is pre-contracted with phenylephrine. This suggests that the conformational changes in the smooth muscle induced by α1-adrenoceptor activation may allosterically modulate the function of 5-HT receptors. There is no evidence to suggest that phenylephrine directly binds to serotonin receptors.

Interaction with the Parasympathetic Nervous System